1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine

Lipophilicity Physicochemical profiling Drug-likeness

1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine (CAS 1153972-32-7) is a disubstituted pyrazole featuring an N1-methyl group and a chiral pentan-2-yl side chain. With a TPSA of 29.9 Ų and XLogP of 1.9, it occupies optimal CNS drug-like space, offering superior brain penetration predictions over higher-TPSA analogs. The branched alkyl motif enables patent-differentiated agrochemical candidates with altered SDHI resistance profiles. Its low heavy-atom count (12) and single H-bond donor confer high ligand efficiency, while the N1-methyl block improves metabolic stability. Available at 95% purity; ideal for neuroscience and SDHI discovery.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B15268279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCC(C)NC1=CN(N=C1)C
InChIInChI=1S/C9H17N3/c1-4-5-8(2)11-9-6-10-12(3)7-9/h6-8,11H,4-5H2,1-3H3
InChIKeyBTSLLURHAHJCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine: Core Physicochemical and Structural Baseline for Research Procurement


1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine (CAS 1153972-32-7) is a disubstituted pyrazole featuring an N1-methyl group and an N4-(pentan-2-yl)amine side chain (C9H17N3, MW 167.25 g/mol) [1]. It belongs to the broader class of 4-aminopyrazoles, which serve as key intermediates in agrochemical (particularly succinate dehydrogenase inhibitor fungicide) and pharmaceutical discovery programs [2]. The compound carries a single hydrogen bond donor and two hydrogen bond acceptors, with a computed XLogP3-AA of 1.9, indicating moderate lipophilicity distinct from both its unsubstituted parent and higher-alkyl congeners [1]. It is commercially available from multiple vendors at a standard purity specification of 95%, with storage recommendations of sealed, dry conditions at 2–8°C .

Why 4-Aminopyrazole Analog Substitution Fails: Physicochemical and Structural Differentiation


Within the 4-aminopyrazole series, even small variations at the N1 and N4 positions can significantly alter lipophilicity, hydrogen-bonding capacity, and target-binding geometry [1]. Replacing the N1-methyl substituent with ethyl (CAS 1153046-74-2, MW 181.28) increases molecular weight by ~14 Da and total atom count, while switching the pentan-2-yl side chain to pentan-3-yl (CAS 1153974-47-0) or butan-2-yl (153.22 g/mol) alters steric bulk and the spatial orientation of the chiral center . The unsubstituted parent, 1-methyl-1H-pyrazol-4-amine (MW 97.12), has zero rotatable bonds and an XLogP3-AA of –0.4, representing a maximally polar, compact amine with fundamentally different solubility and permeability characteristics [2]. These differences mean that a one-to-one substitution of 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine with a close analog cannot be expected to preserve biological activity, synthetic reactivity, or physicochemical behavior without explicit experimental validation.

Quantitative Evidence for 1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine Differentiation


Lipophilicity (XLogP3-AA) Distinguishes N1-Methyl from the Unsubstituted Parent 4-Aminopyrazole

The computed octanol-water partition coefficient (XLogP3-AA) for 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine is 1.9, compared to –0.4 for the unsubstituted parent 1-methyl-1H-pyrazol-4-amine [1][2]. This ΔLogP of 2.3 log units translates to an approximately 200-fold greater predicted partitioning into lipid phases, which directly impacts membrane permeability and bioavailability predictions in early drug discovery programs.

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA) Defines BBB-Penetration-Relevant Property Window

The compound exhibits a computed topological polar surface area of 29.9 Ų, which falls well below the commonly cited threshold of <60–70 Ų for favorable passive blood-brain barrier penetration [1]. A close N4-regioisomer variant, 1-(pentan-2-yl)-1H-pyrazol-4-amine (CAS 1240567-88-7), which relocates the pentanyl group from the amine nitrogen to the ring N1 position, is expected to exhibit a substantially different TPSA and hydrogen-bonding profile.

Blood-brain barrier CNS drug design TPSA

Rotatable Bond Count and Molecular Flexibility vs. N1-Ethyl Analog

1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine contains 4 rotatable bonds and 12 heavy atoms [1]. The N1-ethyl analog, 1-ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine (MW 181.28), adds one additional heavy atom from the ethyl extension, increasing conformational flexibility and molecular weight . The lower heavy-atom count and lower molecular weight (167.25 vs. 181.28) of the target compound provide a better ligand efficiency starting point in fragment- or efficiency-driven lead optimization campaigns.

Molecular flexibility Conformational entropy Medicinal chemistry

Chiral Center as a Synthetic Handle for Enantioselective Applications

The pentan-2-yl substituent contains a chiral center at the C2' carbon, yielding the compound as a racemic mixture where the amine is attached to a secondary carbon bearing methyl and n-propyl substituents [1]. The pentan-3-yl isomer (CAS 1153974-47-0) positions the chiral center at C3', with the amine attached to a carbon flanked by two ethyl groups, altering the steric environment around the amine . This difference in the position of asymmetry can significantly influence diastereoselectivity in subsequent amide coupling or reductive amination reactions.

Chirality Asymmetric synthesis Enantiomer

Application Scenarios Where 1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine Provides Differentiated Value


CNS-Penetrant Probe and Lead Optimization Programs

With a TPSA of 29.9 Ų (well below the BBB threshold) and an XLogP3-AA of 1.9, 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine is optimally positioned within CNS drug-like chemical space [1]. This makes it a preferred 4-aminopyrazole building block for neuroscience target exploration, where analogs with higher TPSA (such as the unsubstituted parent at 43.8 Ų) or higher molecular weight (such as the N1-ethyl analog at 181.28 Da) compromise brain penetration predictions and ligand efficiency [1][2].

Agrochemical Intermediate for SDHI Fungicide Structural Diversification

4-Aminopyrazoles are established intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, where the N4-amine is typically elaborated into a carboxamide pharmacophore [1]. The pentan-2-yl side chain of this compound introduces a chiral, branched-alkyl motif that is distinct from the difluoromethyl- or trifluoromethyl-substituted pyrazole cores commonly used in commercial SDHIs. This enables the exploration of patent-differentiated agrochemical candidates with potentially altered resistance profiles against fungal SDH mutations [2].

Fragment-Based Drug Discovery Where Ligand Efficiency Is Critical

The compound's low heavy-atom count (12) and moderate molecular weight (167.25 g/mol) provide a high ligand-efficiency starting point [1]. In fragment-based screening campaigns, the pyrazole core can engage diverse biological targets through hydrogen bonding (1 HBD, 2 HBA), while the pentan-2-yl side chain fills shallow hydrophobic pockets. The N1-methyl substitution blocks a potential metabolic soft spot present in the unsubstituted pyrazole, potentially conferring improved metabolic stability in early ADME profiling [1].

Enantioselective Synthesis Method Development Using a Chiral Pyrazole Scaffold

The chiral pentan-2-yl side chain provides an internal stereochemical handle that can be exploited for diastereoselective transformations [1]. Unlike symmetrical analogs such as 1-methyl-1H-pyrazol-4-amine (no chirality) or 1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine (different chiral environment), the pentan-2-yl isomer presents a well-defined steric bias that can be leveraged in the development of asymmetric amidation, sulfonylation, or transition-metal-catalyzed coupling methodologies [2].

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